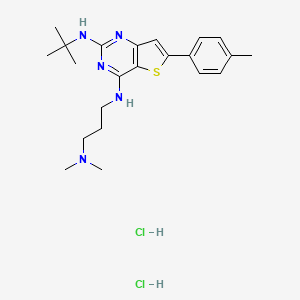
Antimalarial agent 19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimalarial agent 19 is a novel compound developed to combat malaria, a life-threatening disease caused by Plasmodium parasites. This compound has shown promising results in preclinical studies, demonstrating potent antimalarial activity against various strains of Plasmodium falciparum, the most virulent malaria parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 19 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final modifications to enhance antimalarial activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to streamline production .
Chemical Reactions Analysis
Types of Reactions: Antimalarial agent 19 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to enhance activity.
Reduction: Reduction of certain groups to improve stability.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Major Products Formed:
Scientific Research Applications
Antimalarial agent 19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and potential use in combination therapies.
Medicine: Explored as a potential treatment for malaria, with ongoing clinical trials to assess its efficacy and safety.
Industry: Utilized in the development of new antimalarial drugs and formulations.
Mechanism of Action
The mechanism of action of antimalarial agent 19 involves targeting the Plasmodium parasite’s metabolic pathways. The compound binds to specific enzymes, inhibiting their activity and disrupting the parasite’s ability to replicate. Key molecular targets include:
Heme detoxification pathway: Inhibition of heme polymerase, leading to the accumulation of toxic heme.
Protein synthesis: Interference with ribosomal function, preventing protein synthesis.
Comparison with Similar Compounds
Chloroquine: A widely used antimalarial with a different mechanism of action.
Artemisinin: A potent antimalarial derived from the sweet wormwood plant.
Quinine: An alkaloid used historically for malaria treatment.
Antimalarial agent 19 stands out due to its novel structure and unique mode of action, making it a promising candidate for future antimalarial therapies.
Properties
Molecular Formula |
C22H33Cl2N5S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-N-tert-butyl-4-N-[3-(dimethylamino)propyl]-6-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C22H31N5S.2ClH/c1-15-8-10-16(11-9-15)18-14-17-19(28-18)20(23-12-7-13-27(5)6)25-21(24-17)26-22(2,3)4;;/h8-11,14H,7,12-13H2,1-6H3,(H2,23,24,25,26);2*1H |
InChI Key |
ZNYGZYXFJVIZLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC(=N3)NC(C)(C)C)NCCCN(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















